molecular formula C8H9BF3K B1532230 Potassium (2,4-dimethylphenyl)trifluoroborate CAS No. 850245-50-0

Potassium (2,4-dimethylphenyl)trifluoroborate

Cat. No.: B1532230
CAS No.: 850245-50-0
M. Wt: 212.06 g/mol
InChI Key: BADMHUYSCWLTIM-UHFFFAOYSA-N
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Description

Potassium (2,4-dimethylphenyl)trifluoroborate, also known as PTFB, is an important fluorinating reagent used in organic synthesis. It is a highly reactive compound, making it suitable for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic molecules. PTFB is a colorless solid with a melting point of 70°C and is soluble in a variety of organic solvents. It is an important fluorinating reagent in organic synthesis due to its high reactivity and selectivity.

Scientific Research Applications

1. Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, including derivatives such as potassium (2,4-dimethylphenyl)trifluoroborate, are crucial in Suzuki cross-coupling reactions. These compounds, when combined with aryl or alkenyl halides or triflates in the presence of palladium catalysts, facilitate the formation of complex organic compounds. Their stability in air and moisture significantly contributes to their practicality in various organic syntheses (Molander and Rivero, 2002).

2. Improved Synthesis Processes

Research has been focused on developing improved synthesis methods for related compounds like potassium (trifluoromethyl)trifluoroborate. These advancements provide more efficient and scalable procedures, enhancing the availability and utility of these compounds in various chemical reactions (Molander and Hoag, 2003).

3. Synthesis of Allyl Sulfones

Potassium allyltrifluoroborates are used to synthesize allyl sulfones, showcasing the versatility of trifluoroborates in organic chemistry. This method involves a bora-ene reaction with sulfur dioxide, followed by alkylation with electrophiles (Stikute et al., 2017).

4. Sensor Applications

Certain dimeric o-carboranyl triarylborane compounds, related to this compound, demonstrate potential as ratiometric color-tunable sensors. Their ability to bind fluoride ions and exhibit unique emission characteristics underlines their potential in sensing applications (Choi et al., 2016).

5. Palladium-Mediated Cross-Coupling

The use of potassium trifluoroborate enol ether reagents in palladium-mediated cross-coupling reactions is an important application. This process enables the incorporation of difluoroenolethers into aryl and heteroaryl systems, demonstrating the versatility of potassium trifluoroborate derivatives in synthetic organic chemistry (Katz et al., 2009).

Mechanism of Action

Target of Action

Potassium (2,4-dimethylphenyl)trifluoroborate primarily targets transition metal catalysts such as copper, rhodium, nickel, or palladium . These catalysts play a crucial role in facilitating cross-coupling reactions, which are fundamental to the synthesis of a wide range of organic compounds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron group of the this compound is transferred from boron to the transition metal catalyst . This transfer is facilitated by the trifluoroborate group, which enhances the stability and reactivity of the organoboron reagent .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds . The use of this compound in this reaction allows for the coupling of chemically differentiated fragments, leading to the synthesis of complex organic molecules .

Pharmacokinetics

It’s known that the compound is stable under normal conditions . Its bioavailability would be influenced by factors such as its physical form, purity, and storage conditions .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronic devices .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, atmospheric conditions, and the presence of other reagents . For instance, the compound is stable under an inert atmosphere and at room temperature . Additionally, its reactivity can be enhanced by the presence of certain ligands and bases .

Properties

IUPAC Name

potassium;(2,4-dimethylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3.K/c1-6-3-4-8(7(2)5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADMHUYSCWLTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673891
Record name Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850245-50-0
Record name Borate(1-), (2,4-dimethylphenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850245-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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